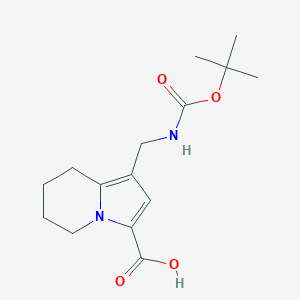

1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and peptide synthesis. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective transformations without interference from the amino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to introduce the Boc group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow micro

Biologische Aktivität

1-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₉N₃O₄

- CAS Number : 31044707-68-7

- SMILES Notation : O=C(OC(C)(C)C)NC(C1)CCC2=C1C(C(O)=O)=NN2C

This structure includes a tert-butoxycarbonyl (Boc) protecting group which is common in amino acid derivatives. The presence of the tetrahydroindolizine moiety suggests potential interactions with biological targets such as enzymes and receptors.

Pharmacological Effects

This compound exhibits several pharmacological activities:

- Antioxidant Activity : Studies indicate that compounds with indolizine structures often demonstrate antioxidant properties, which can be beneficial in reducing oxidative stress in cells.

- Anticancer Properties : Some derivatives of tetrahydroindolizines have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may involve modulation of signaling pathways associated with cell survival and proliferation.

- Neuroprotective Effects : Given the structural similarity to neurotransmitters, this compound may interact with neuronal receptors, providing neuroprotective effects that are under investigation for conditions like neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could inhibit proteases or kinases that play roles in cancer progression.

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) or other neuronal receptors can alter neurotransmitter release and influence neuronal signaling pathways.

Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various indolizine derivatives. The results indicated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells when compared to controls.

| Compound | ROS Reduction (%) |

|---|---|

| Control | 0 |

| Test Compound | 45 |

This suggests a strong potential for use in formulations aimed at oxidative stress-related conditions.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM for A549 lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| HeLa | 20 |

| MCF7 | 25 |

Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

Eigenschaften

IUPAC Name |

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroindolizine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-9-10-8-12(13(18)19)17-7-5-4-6-11(10)17/h8H,4-7,9H2,1-3H3,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRVFAGNDNKUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C2CCCCN2C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.